molecular formula C7H7Br B146081 2-Bromotoluene CAS No. 95-46-5

2-Bromotoluene

Cat. No.: B146081
CAS No.: 95-46-5
M. Wt: 171.03 g/mol
InChI Key: QSSXJPIWXQTSIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromotoluene can be synthesized through several methods. One common laboratory method involves the diazotization of o-toluidine followed by treatment with copper(I) bromide. The process begins with the addition of hydrobromic acid to o-toluidine, followed by the dropwise addition of sodium nitrite solution at low temperatures (0-5°C). The reaction mixture is then treated with copper powder, and the temperature is gradually increased to 25-30°C. The resulting oily substance is distilled with steam and washed with alkali and sulfuric acid to obtain purified this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by brominating toluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at elevated temperatures to ensure complete bromination .

Chemical Reactions Analysis

2-Bromotoluene undergoes various chemical reactions, including:

Substitution Reactions:

    Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide or potassium hydroxide in the presence of a phase-transfer catalyst.

    Electrophilic Substitution: The methyl group on the benzene ring activates the ortho and para positions, making this compound susceptible to electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Oxidation Reactions:

Reduction Reactions:

  • The bromine atom can be reduced to form toluene using reducing agents such as zinc and hydrochloric acid.

Major Products:

Scientific Research Applications

Chemical Synthesis

1. Synthesis of Organic Compounds
2-Bromotoluene is primarily used as a building block in organic synthesis. It serves as an intermediate in the production of various compounds, including pharmaceuticals and agrochemicals. One notable application is in the synthesis of (±)-isocomene via Suzuki coupling reactions with phenylboronic acid using palladium catalysts .

2. Suzuki Coupling Reactions
The compound is frequently utilized in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds. In these reactions, this compound reacts with boronic acids to yield biaryl compounds, which are crucial in the development of various materials and pharmaceuticals .

Pharmaceutical Applications

1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
this compound plays a vital role in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), such as meclofenamic acid and mefenamic acid. These drugs are widely used for their analgesic and anti-inflammatory properties .

2. Chemical Intermediates
In the pharmaceutical industry, this compound is employed as a precursor for synthesizing other biologically active compounds. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug development processes .

Industrial Applications

1. Solvent Properties
Due to its solvent capabilities, this compound is used for dissolving fats, waxes, and resins. This property is particularly beneficial in various industrial applications where solubility is crucial for processing materials .

2. Chemical Manufacturing
In addition to its role as a solvent, this compound is utilized in the manufacture of other organic compounds. Its reactivity allows it to participate in numerous chemical reactions, contributing to the production of diverse chemical products .

Case Study 1: Synthesis of Biaryls

A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through palladium-catalyzed Suzuki coupling reactions. The research highlighted the high yields and selectivity achieved when using this compound as a starting material, emphasizing its significance in organic synthesis .

Case Study 2: Development of NSAIDs

Research focused on the synthesis pathways involving this compound for producing NSAIDs revealed that modifications to reaction conditions could enhance yields and reduce by-products. This study provided insights into optimizing pharmaceutical manufacturing processes using this compound .

Data Summary

Application AreaSpecific UsesKey Benefits
Organic SynthesisBuilding block for various organic compoundsEnables formation of complex molecules
Pharmaceutical IndustryPrecursor for NSAIDsEssential for developing pain relief medications
Industrial SolventDissolving fats, waxes, resinsEffective medium for chemical reactions
Chemical ManufacturingIntermediate in various chemical processesVersatile reactivity enhances product diversity

Mechanism of Action

The mechanism of action of 2-bromotoluene primarily involves its role as a reactant in various chemical reactions. In electrophilic substitution reactions, the methyl group on the benzene ring activates the ortho and para positions, facilitating the attack of electrophiles. In nucleophilic substitution reactions, the bromine atom serves as a leaving group, allowing nucleophiles to replace it under appropriate conditions .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

2-Bromotoluene, an aromatic compound with the formula C₇H₈Br, is a brominated derivative of toluene. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and toxicology. This article provides a comprehensive overview of the biological effects of this compound based on diverse research findings, case studies, and relevant data.

  • Molecular Formula : C₇H₈Br
  • Molecular Weight : 186.04 g/mol
  • CAS Number : 95-46-5

1. Toxicological Effects

This compound has been studied for its toxicological properties. It exhibits moderate toxicity, with reported LD50 values of:

  • Oral (mouse) : 1864 mg/kg
  • Intraperitoneal (mouse) : 1358 mg/kg .

Toxic effects can include skin irritation and respiratory issues upon exposure. Chronic exposure may lead to more severe health impacts, including potential reproductive toxicity as evidenced by case studies involving pregnant women exposed to bromides .

Case Study 1: Exposure in Occupational Settings

A study highlighted the effects of chronic exposure to benzene, toluene, and xylene (BTX), where workers exhibited symptoms consistent with benzene poisoning. This study included two female gas station attendants who experienced miscarriages and demonstrated chromosomal abnormalities linked to their occupational exposure . While this compound was not directly analyzed in this context, it is important to note that similar aromatic compounds can contribute to these adverse health outcomes.

3. Synthesis and Derivatives

This compound serves as a precursor in the synthesis of various biologically active compounds. For example:

  • It is used in the preparation of Grignard reagents, which are essential for forming new carbon-carbon bonds in organic synthesis .
  • In one study, this compound was converted into phenyltriazolinone derivatives that exhibited herbicidal activity .

4. Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of brominated compounds derived from toluene. While specific IC50 values for this compound are not extensively documented, related brominated derivatives have shown promising anticancer activities against various cell lines .

Data Summary

PropertyValue
Oral LD50 (mouse)1864 mg/kg
Intraperitoneal LD50 (mouse)1358 mg/kg
Antimicrobial ActivityPotentially effective
Synthesis ApplicationsPrecursor for Grignard reagents and other derivatives

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromotoluene in laboratory settings?

  • Methodological Answer : The synthesis of this compound typically involves electrophilic aromatic substitution, where toluene reacts with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). To ensure reproducibility, document reaction conditions (temperature, stoichiometry, and solvent) meticulously. For small-scale synthesis (<5 g), use Schlenk-line techniques under inert conditions to avoid side reactions. Purification via fractional distillation or column chromatography is critical, with purity verified by GC-MS or NMR .

Q. How can researchers ensure accurate characterization of this compound using spectroscopic techniques?

  • Methodological Answer : Combine ¹H/¹³C NMR and IR spectroscopy to confirm structure and functional groups. For NMR, compare chemical shifts with literature values (e.g., aromatic protons at δ 7.2–7.5 ppm). Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (m/z = 170.973 for C₇H₇Br). Quantify purity via gas chromatography (GC) with flame ionization detection, ensuring <1% impurities. Document all spectral data in tabular format (Table 1) .

Table 1 : Key Spectroscopic Data for this compound

TechniqueKey Peaks/DataReference Values
¹H NMR (CDCl₃)δ 2.4 (s, 3H, CH₃), δ 7.2–7.5 (m, 4H, Ar-H)
IR (cm⁻¹)560 (C-Br), 3030 (Ar-H)
GC Retention8.2 min (HP-5 column)

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between experimental and computational data on this compound's reactivity?

  • Methodological Answer : Discrepancies between experimental and computational results (e.g., reaction pathways or activation energies) require systematic validation:

  • Step 1 : Replicate experiments under identical conditions to rule out procedural errors.
  • Step 2 : Cross-validate computational models (DFT, MD) using multiple software packages (Gaussian, ORCA).
  • Step 3 : Compare solvent effects and transition states in simulations with experimental kinetics.
  • Step 4 : Publish conflicting data with transparent methodology to invite peer collaboration .

Q. How can the environmental impact of this compound be assessed in aquatic ecosystems?

  • Methodological Answer : Conduct ecotoxicity assays using OECD guidelines:

  • Acute Toxicity : Expose Daphnia magna to this compound (LC₅₀ determination) under controlled pH and temperature.

  • Bioaccumulation : Measure log P (octanol-water partition coefficient) via shake-flask method.

  • Long-Term Effects : Use microcosm studies to assess biodegradation rates and metabolite toxicity.

  • Regulatory Compliance : Align disposal protocols with IMDG Class 9 (Marine Pollutant) and EPA guidelines to prevent ecosystem contamination .

    Table 2 : Regulatory and Ecotoxicological Parameters

    ParameterValue/ClassificationSource
    LC₅₀ (Daphnia magna)12 mg/L (96h)
    BiodegradabilityNot readily biodegradable
    UN Shipping Code3082 (Marine Pollutant)

Q. Methodological Considerations for Data Integrity

Q. How should researchers design experiments to optimize this compound's regioselectivity in cross-coupling reactions?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate variables (catalyst loading, temperature, ligand structure). For Suzuki-Miyaura coupling:

  • Factor Screening : Test Pd catalysts (Pd(OAc)₂, PdCl₂) with phosphine ligands.
  • Response Surface Methodology : Optimize yield and selectivity using central composite design.
  • Validation : Replicate top-performing conditions (e.g., 90% yield with Pd(OAc)₂/XPhos at 80°C) and characterize products via XRD for crystallographic confirmation .

Q. What protocols ensure safe handling and disposal of this compound in academic labs?

  • Methodological Answer :

  • Handling : Use fume hoods, nitrile gloves, and PPE. Monitor airborne concentrations with OSHA-approved detectors (PEL <10 ppm).
  • Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste.
  • Disposal : Incinerate in EPA-certified facilities with scrubbing systems to prevent brominated dioxin formation. Document waste streams per RCRA regulations .

Properties

IUPAC Name

1-bromo-2-methylbenzene
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InChI

InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
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InChI Key

QSSXJPIWXQTSIX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1Br
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Molecular Formula

C7H7Br
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DSSTOX Substance ID

DTXSID2024660
Record name 2-Bromotoluene
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Molecular Weight

171.03 g/mol
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Physical Description

O-bromotoluene is a clear colorless to pale beige liquid. (NTP, 1992), Colorless liquid; [HSDB]
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Boiling Point

358 °F at 760 mmHg (NTP, 1992), 181.7 °C
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Flash Point

174 °F (NTP, 1992), 79 °C, 79 °C (174 °F) CLOSED CUP
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Solubility

less than 1 mg/mL at 59 °F (NTP, 1992), PRACTICALLY INSOL IN WATER, SOL IN ALL PROPORTIONS IN CARBON TETRACHLORIDE, Very soluble in ethanol, ether, and benzene
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Density

1.431 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.432 @ 20 °C/4 °C
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Vapor Density

5.9 (Air= 1)
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Vapor Pressure

1 mmHg at 75.9 °F (NTP, 1992), 1.04 [mmHg], Vapor pressure = 2.88 kPa (21.6 mm Hg) at 75 °C, 1.00 mm Hg @ 25 °C /Calculated from experimentally-derived coefficients/
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Color/Form

COLORLESS LIQ

CAS No.

95-46-5
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Melting Point

-15 °F (NTP, 1992), -27.8 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromotoluene
2-Bromotoluene
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2-Bromotoluene
2-Bromotoluene
2-Bromotoluene

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